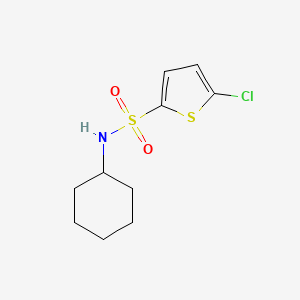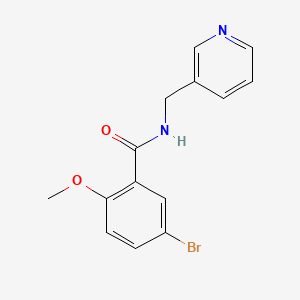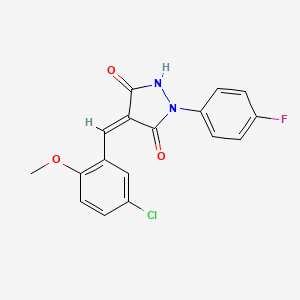
2-(4-fluorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, commonly known as FPH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FPH is a member of the acetamide family and has a molecular weight of 309.34 g/mol.
Mecanismo De Acción
The mechanism of action of FPH involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. FPH inhibits the activity of this pathway by blocking the phosphorylation of Akt and mTOR, which leads to the inhibition of cell growth and proliferation. FPH also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FPH has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, FPH has been shown to have anti-inflammatory properties. FPH inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. FPH has also been found to have analgesic properties. FPH inhibits the production of prostaglandins, which are involved in pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPH in lab experiments is its specificity. FPH specifically targets the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and proliferation. This specificity makes FPH a valuable tool in cancer research. However, one limitation of using FPH in lab experiments is its solubility. FPH is poorly soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving FPH. One direction is to investigate the potential of FPH as a therapeutic agent for cancer. Studies have shown that FPH has anti-cancer properties, and further research is needed to determine its efficacy as a cancer treatment. Another direction is to investigate the potential of FPH in the treatment of inflammatory diseases. FPH has been found to have anti-inflammatory properties, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Additionally, research is needed to improve the solubility of FPH, which would make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of FPH involves the reaction of 2-(4-fluorophenoxy)aniline with 2-hydroxy-5-methylbenzoic acid in the presence of acetic anhydride and pyridine. The reaction is carried out at a temperature of 80°C for 6 hours. The resulting product is then purified using column chromatography. The yield of FPH is approximately 70%.
Aplicaciones Científicas De Investigación
FPH has shown potential applications in scientific research, specifically in the field of cancer research. Studies have shown that FPH has anti-cancer properties and can inhibit the growth of cancer cells. FPH has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. FPH has also been shown to inhibit the migration and invasion of cancer cells, which is an important factor in the metastasis of cancer.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-10-2-7-14(18)13(8-10)17-15(19)9-20-12-5-3-11(16)4-6-12/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANPOYMMUQEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)


![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)

![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)

![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)
